molecular formula C12H15NO4 B6645760 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid

2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B6645760
M. Wt: 237.25 g/mol
InChI Key: XBCABLQRQJLOPL-UHFFFAOYSA-N
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Description

2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.

Uniqueness

2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid is unique due to its specific combination of a furan ring, a pyrrolidine ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(5-methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-9(7-17-8)12(16)13-4-2-3-10(13)6-11(14)15/h5,7,10H,2-4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCABLQRQJLOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)N2CCCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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